2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride
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Overview
Description
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15ClN4 and a molecular weight of 214.6952 g/mol . It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A similar compound with a pyrimidine ring attached to a piperazine moiety.
1-Phenylpiperazine: Another piperazine derivative with a phenyl group instead of a pyrimidine ring.
Uniqueness
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is unique due to its specific combination of piperazine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H15ClN4 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H |
InChI Key |
MGSOKPKHONPAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CC=N2.Cl |
Origin of Product |
United States |
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